4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Overview
Description
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone (4-Acetyl-THDN) is a natural product isolated from the bark of the Chinese medicinal plant, Phellodendron chinense. It is a member of the dihydronaphthalene family, which are known to exhibit a wide range of biological activities. The structure of 4-Acetyl-THDN is shown in Figure 1.
Scientific Research Applications
Adenosine A(1) Receptor-Binding Activity
A study by Ingkaninan, IJzerman, and Verpoorte (2000) isolated a compound from the leaves of Senna siamea, identified as luteolin, which was found to be an antagonist at the adenosine A(1) receptor. Additionally, 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone was identified as one of the compounds during this study (Ingkaninan, IJzerman, & Verpoorte, 2000).
Electron Transfer in Chemical Reactions
Research by Kojima, Sakuragi, and Tokumaru (1989) on electron transfer in contact charge transfer complexes mentioned compounds related to 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone, highlighting its potential role in chemical reactions involving electron transfer (Kojima, Sakuragi, & Tokumaru, 1989).
Antifungal Properties
A study by Liu et al. (2002) on Keissleriella sp., a marine filamentous fungus, found an antifungal metabolite with a new carbon skeleton related to 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone. This compound showed inhibitory effects against human pathogenic fungi, indicating its potential antifungal applications (Liu et al., 2002).
Role in Polyketide Biosynthesis
Li et al. (2018) isolated new polyketides, including a compound related to 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone, from the desert endophytic fungus Paraphoma sp. The study suggested a biosynthetic pathway for these compounds, implying their origin from polyketide biosynthesis with different post-modification reactions (Li et al., 2018).
Photoreaction Studies
Kopský (2006) conducted studies on 1,4-epiperoxides, which are key in chemical and biological transformations, and discussed compounds related to 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone. This work contributes to understanding the role of such compounds in photoreactions (Kopský, 2006).
properties
IUPAC Name |
(3R,4R)-4-acetyl-3,6,8-trihydroxy-3-methyl-2,4-dihydronaphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-6(14)12-8-3-7(15)4-9(16)11(8)10(17)5-13(12,2)18/h3-4,12,15-16,18H,5H2,1-2H3/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNOAZOXGLUUEB-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C2=C(C(=O)C[C@@]1(C)O)C(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biological activity of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone?
A1: The provided research paper focuses on the adenosine A(1) receptor antagonist activity of luteolin, another compound isolated from Senna siamea []. While the study identifies and characterizes 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone as a new compound found in this plant, it does not delve into its specific biological activity. The paper states that this compound, along with three others, was found to be "nonactive" in the context of the adenosine A(1) receptor assay []. Further research is needed to explore potential bioactivities of this compound in other systems or pathways.
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